N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea
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Overview
Description
N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the dichlorophenyl and morpholinoethyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-morpholinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain proteins, while the morpholinoethyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-(2-piperidinoethyl)urea
- N-(2,4-dichlorophenyl)-N’-(2-pyrrolidinoethyl)urea
- N-(2,4-dichlorophenyl)-N’-(2-ethylaminoethyl)urea
Uniqueness
N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea is unique due to the presence of the morpholinoethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness may translate to specific advantages in its applications, such as improved solubility, stability, or biological activity.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-10-1-2-12(11(15)9-10)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMUBANITWENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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